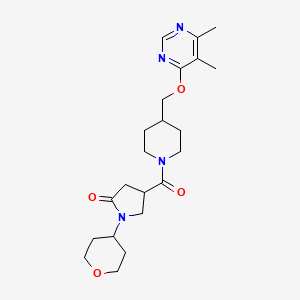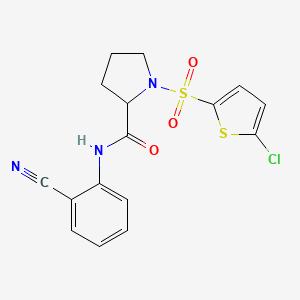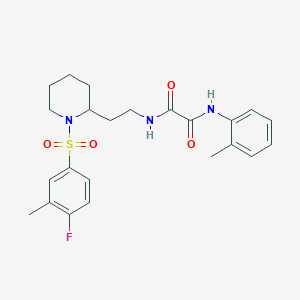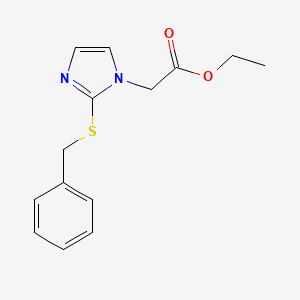
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules often involves multiple steps and the use of various intermediates. In the context of pyrimidine derivatives, which are of interest due to their biological activities, several papers discuss the synthesis of related compounds. For instance, the synthesis of carbon-14 and carbon-13 labeled pyrimidine derivatives was described, involving intermediates such as R-(+)-[13C]-Trolox® and various chloro-pyrimidines . Another study reported the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which were characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . These synthetic routes typically involve the formation of key intermediates followed by coupling reactions to build the desired molecular framework.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents influencing the overall shape and electronic distribution. Single-crystal X-ray diffraction analysis has been used to confirm the crystal structure of synthesized compounds, revealing details such as layered structures and hydrogen-bonded networks . For example, a study on a salt-type adduct formed between a nitrosopyrimidine derivative and piperidine showed a structure containing 20 independent hydrogen bonds, highlighting the importance of non-covalent interactions in the solid state .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a range of chemical reactions, which can be utilized to further modify the structure or to study their reactivity. The retro-Claisen reaction was used to synthesize a pyridinium carboxylate derivative, demonstrating the versatility of pyrimidine chemistry . Additionally, the anti-angiogenic and DNA cleavage activities of certain pyrimidine derivatives were studied, indicating that these compounds can interact with biological macromolecules and potentially lead to therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The study of copper(II) complexes based on a chelating pyrazolylpyrimidine ligand revealed insights into non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) that can influence the physical properties and stability of the complexes . Additionally, the selective coordination to zinc(II) through the terpyridine domain of pyrimidine-terpyridine derivatives was investigated, showing preferential binding and the formation of coordination polymers with distinct π-stacking interactions .
科学的研究の応用
Synthesis and Biological Evaluation
This compound is a key intermediate in the synthesis of various heterocyclic compounds. Research has shown that derivatives of such compounds possess significant biological activities, including insecticidal, antibacterial, anticancer, and anti-angiogenic properties. For example, derivatives have been evaluated for their potential in treating cognitive disorders through selective brain penetration and inhibition of specific enzymes related to cognitive function (Verhoest et al., 2012). Furthermore, the synthesis techniques often involve microwave irradiation for cyclocondensation processes, highlighting modern approaches to chemical synthesis (Deohate & Palaspagar, 2020).
Anticancer and Antimicrobial Activities
Several studies focus on the synthesis of novel pyrazolopyrimidines and pyran derivatives, evaluating their anticancer and antimicrobial activities. These efforts aim to identify new therapeutic agents that are effective against various types of cancer and resistant bacterial strains. The synthesis of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase activities, suggesting potential therapeutic applications in cancer treatment and inflammatory diseases (Rahmouni et al., 2016). Similarly, the development of polysubstituted 4H-pyran derivatives through microwave-assisted synthesis has been explored for their anticancer activity, indicating a potential route for discovering new anticancer compounds (Hadiyal et al., 2020).
特性
IUPAC Name |
4-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-(oxan-4-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O4/c1-15-16(2)23-14-24-21(15)30-13-17-3-7-25(8-4-17)22(28)18-11-20(27)26(12-18)19-5-9-29-10-6-19/h14,17-19H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKOAZLVJKFFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidine-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B3011801.png)
![N-(4-methoxyphenethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B3011802.png)
![2-O-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B3011805.png)
![2-(1H-Indol-3-yl)-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3011806.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)



![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3011816.png)

